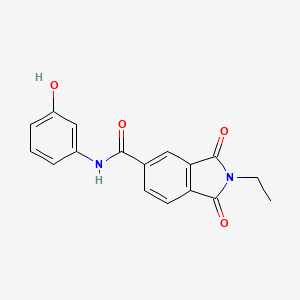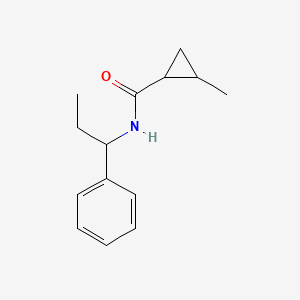![molecular formula C16H17F2N3O2 B5362209 N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide](/img/structure/B5362209.png)
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DFP-10825, is a novel small molecule that has been synthesized using a unique method and has shown promising results in scientific research. In
科学的研究の応用
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide has shown promising results in scientific research and has potential applications in various fields. One of the main areas of research is cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research is neurological disorders. This compound has been shown to have neuroprotective effects and has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has been shown to inhibit the aggregation of amyloid beta and tau proteins, which are associated with Alzheimer's disease.
作用機序
The mechanism of action of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide is not fully understood. However, studies have shown that the compound targets several pathways involved in cancer and neurodegenerative diseases. This compound has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cancer cell proliferation and survival. The compound has also been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid beta in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. Studies have shown that the compound has potent antitumor activity and inhibits cancer cell proliferation and survival. This compound has also been shown to have neuroprotective effects and inhibits the aggregation of amyloid beta and tau proteins. The compound has also been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cancer cell proliferation and survival.
実験室実験の利点と制限
One of the main advantages of using N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide in lab experiments is its potent antitumor activity and neuroprotective effects. The compound has shown promising results in various studies and has potential applications in cancer and neurodegenerative disease research. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry techniques. Additionally, the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide. One area of research is the development of more efficient synthesis methods to produce the compound on a larger scale. Another area of research is the optimization of the compound's structure to improve its potency and selectivity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer and neurodegenerative disease research. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
In conclusion, this compound is a novel small molecule that has shown promising results in scientific research. The compound has potential applications in various fields, including cancer and neurodegenerative disease research. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide is a complex process that involves several steps. The compound is synthesized using a combination of organic chemistry techniques, including reaction, purification, and characterization. The synthesis method involves the reaction of 2,4-difluorophenol with 3-bromomethyl-2-chloropyridine to form an intermediate, which is then reacted with N-methylalaninamide to produce the final product. The product is then purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
特性
IUPAC Name |
(2S)-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-(methylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c1-10(19-2)15(22)21-9-11-4-3-7-20-16(11)23-14-6-5-12(17)8-13(14)18/h3-8,10,19H,9H2,1-2H3,(H,21,22)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFKKNRRTVDHS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362136.png)

![N-[3-(methylthio)phenyl]-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362144.png)
methanone](/img/structure/B5362158.png)
![5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5362160.png)
![N-(3-chloro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362176.png)
![2-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362191.png)

![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5362219.png)
![1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362230.png)
![[4-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5362238.png)
![N~2~-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5362250.png)